Precision Synthesis of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate
Precision Synthesis of tert-Butyl 3-(2-oxopropyl)azetidine-1-carboxylate
Technical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Importance
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS: 1163690-23-4) is a high-value heterocyclic building block, particularly prevalent in Fragment-Based Drug Discovery (FBDD). Its structural core—a four-membered azetidine ring—serves as a rigid, sp³-rich bioisostere for piperidine or pyrrolidine rings, offering altered vectors for substituent display and improved metabolic stability.[1]
The "acetonyl" side chain (2-oxopropyl) at the 3-position provides a versatile handle for further functionalization, including reductive aminations, Grignard additions, or heterocycle formation (e.g., thiazoles, oxazoles).[1]
Core Challenges in Synthesis:
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Ring Strain: The azetidine ring (~26 kcal/mol strain energy) requires gentle handling to prevent ring-opening.
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Chemo-selectivity: Differentiating the exocyclic ketone from the carbamate (Boc) protection during reduction steps.
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Scale-up Viability: Avoiding cryogenic conditions or pyrophoric reagents where possible.
Retrosynthetic Analysis
The most robust disconnection relies on constructing the C3–C(sidechain) bond via olefination of the commercially available N-Boc-3-azetidinone . This approach minimizes step count and leverages the high reactivity of the strained ketone.
Figure 1: Retrosynthetic logic prioritizing the Horner-Wadsworth-Emmons (HWE) disconnection.
Detailed Synthetic Protocols
Route A: The Direct HWE / Hydrogenation Sequence (Recommended)
This route is preferred for its efficiency (2 steps) and atom economy.[1]
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Synthesis of tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate.
-
Reagents:
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tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)
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Dimethyl (2-oxopropyl)phosphonate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.3 equiv) or Potassium tert-butoxide (1.3 equiv)[1]
-
Solvent: Anhydrous THF
-
-
Protocol:
-
Activation: To a flame-dried flask under N₂ atmosphere, suspend NaH (1.3 equiv) in anhydrous THF (0.2 M relative to phosphonate) at 0 °C.
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Phosphonate Addition: Dropwise add dimethyl (2-oxopropyl)phosphonate (1.2 equiv). Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the phosphonate anion).
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Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in minimal THF and add dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (visualize with KMnO₄ or ninhydrin) or LCMS for the disappearance of the ketone.
-
Work-up: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3][4]
-
Purification: Flash column chromatography (SiO₂).[3] Elute with Hexanes/EtOAc (gradient 0%
40%).[3] The product is an -unsaturated ketone (enone).[1]
-
-
Key Insight: The exocyclic double bond is formed preferentially. If tert-butoxide is used, ensure strictly anhydrous conditions to prevent Boc hydrolysis.[1]
Step 2: Catalytic Hydrogenation
Objective: Reduction of the alkene to the alkane without over-reducing the ketone.
-
Reagents:
-
Protocol:
-
Preparation: Dissolve the enone in EtOAc (0.1 M). Note: EtOAc is preferred over MeOH to minimize the risk of reducing the ketone to an alcohol.[1]
-
Catalyst Addition: Carefully add Pd/C under an inert argon stream (Caution: Pd/C is pyrophoric when dry).
-
Hydrogenation: Purge the vessel with H₂ (vacuum/fill cycles x3). Stir vigorously under a H₂ balloon at room temperature.
-
Monitoring: Check reaction progress hourly via LCMS. The alkene reduces rapidly (typically <4 hours). Stop immediately upon consumption of starting material to prevent ketone reduction.
-
Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad thoroughly with EtOAc. Concentrate the filtrate.
-
Purification: The crude material is often sufficiently pure (>95%). If necessary, purify via a short silica plug (Hexanes/EtOAc).[1]
-
Route B: The "Weinreb" Alternative (Backup)
Use this route if the specific phosphonate reagent is unavailable or if high-precision functionalization of the acid intermediate is required.
-
Start: tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate (commercially available or made via HWE with triethyl phosphonoacetate followed by hydrogenation and hydrolysis).
-
Activation: React the acid with CDI (1.1 equiv) in DCM.
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Weinreb Amide: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and TEA. Isolate the Weinreb amide.
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Grignard Addition: Treat the Weinreb amide with Methylmagnesium Bromide (MeMgBr) in THF at 0 °C to yield the methyl ketone target.
Experimental Workflow & Logic Map
Figure 2: Step-by-step experimental workflow for the primary synthesis route.
Critical Quality Attributes (QA/QC)
| Attribute | Specification | Analytical Method |
| Appearance | Colorless to pale yellow oil/solid | Visual Inspection |
| Identity | Consistent with structure | ¹H NMR (400 MHz, CDCl₃) |
| Purity | >95% (Area %) | HPLC / UPLC (UV @ 210 nm) |
| Mass | [M+H-Boc]⁺ = 114.1, [M+Na]⁺ = 236.1 | LC-MS (ESI+) |
| Residual Solvent | <5000 ppm (THF/EtOAc) | GC-HS |
Expected ¹H NMR Data (Simulation):
- 1.44 (s, 9H, Boc)[1][2]
- 2.15 (s, 3H, Methyl ketone)[1]
-
2.85 (d, 2H,
-C=O)[1] - 2.90-3.10 (m, 1H, CH-ring)[1]
- 3.60 (dd, 2H, Azetidine protons)[1]
- 4.05 (dd, 2H, Azetidine protons)[1]
Safety & Handling
-
Azetidine Strain: While N-Boc azetidines are generally stable, avoid strong Lewis acids or extreme temperatures (>100 °C) which may trigger ring-opening polymerization.
-
Sodium Hydride: Reacts violently with water. Use in a well-ventilated fume hood.
-
Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (e.g., 50% water wet) or handle under inert gas.[1]
References
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Horner-Wadsworth-Emmons Reaction on Azetidinones
-
Precursor Identification
-
General Azetidine Handling
Sources
- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95 1002355-96-5 [sigmaaldrich.com]
- 8. PubChemLite - Tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (C11H17NO3) [pubchemlite.lcsb.uni.lu]
